Mni-444

Adenosine A2A receptor PET tracer development Binding affinity

Researchers quantifying brain A2A receptor occupancy face high nonspecific binding and short half-life (20 min) of carbon-11 tracers, limiting multi-center trials. [18F]MNI-444 (CAS 1974301-94-4) provides: - Superior specific-to-nonspecific binding ratio for precise occupancy quantification - Favorable dosimetry (0.023 mSv/MBq) enabling repeat longitudinal imaging - 110-min half-life supports centralized production and regional distribution Supplied as a research-use reference standard for PET imaging studies. Custom synthesis available.

Molecular Formula C24H26FN9O2
Molecular Weight 491.5 g/mol
CAS No. 1974301-94-4
Cat. No. B609200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMni-444
CAS1974301-94-4
SynonymsMNI-444;  MNI444;  MNI 444
Molecular FormulaC24H26FN9O2
Molecular Weight491.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26FN9O2/c25-7-15-35-18-5-3-17(4-6-18)32-11-8-31(9-12-32)10-13-33-22-19(16-27-33)23-28-21(20-2-1-14-36-20)30-34(23)24(26)29-22/h1-6,14,16H,7-13,15H2,(H2,26,29)
InChIKeyQKAGUODENRFONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MNI-444 (CAS 1974301-94-4): A Clinically Validated PET Radiotracer for Adenosine A2A Receptor Imaging in Neuroscience Research


MNI-444 (CAS 1974301-94-4) is a small-molecule PET radiotracer that acts as a selective ligand for the adenosine 2A receptor (A2AR). It is structurally derived from the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold, the same core shared with the clinical A2A antagonist preladenant [1]. As a positron emission tomography (PET) imaging agent, [18F]MNI-444 is designed to cross the blood-brain barrier (BBB) and bind selectively to A2AR in the central nervous system (CNS) [2]. It has been evaluated in healthy human volunteers and nonhuman primates, demonstrating favorable brain kinetics and dosimetry [3].

1 A2AR CNS PET imaging research 18F-labeled radiotracer with reported blood-brain barrier penetration and selective A2A receptor binding in CNS studies.
2 Receptor occupancy quantification Supports target engagement and dose-occupancy modeling in neuroscience research models.
3 Multi-site imaging feasibility Fluorine-18 label (~110 min half-life) enables centralized production and regional distribution for multi-center research studies.

Why Generic A2A Ligands Cannot Substitute for MNI-444 in CNS PET Imaging Applications


Adenosine A2A receptor (A2AR) ligands are a diverse class with significant variations in binding affinity, selectivity, brain penetration, and pharmacokinetic profiles. Generic substitution is not feasible because [18F]MNI-444 has been specifically optimized for human CNS PET imaging, with a unique combination of high specific-to-nonspecific binding ratios, low test-retest variability, and favorable dosimetry that are not shared by other A2A radiotracers [1]. For example, while some tracers like [11C]SCH442416 or [11C]preladenant have been used, they suffer from limitations such as short half-life (carbon-11), poor brain uptake, or high nonspecific binding [2]. The evidence below quantifies the distinct advantages of [18F]MNI-444 over these comparators.

11C-labeled tracers Short carbon-11 half-life (~20 min) requires on-site cyclotron; MNI-444 18F label supports centralized production and may reduce site-infrastructure dependency.
Other 18F A2A tracers Brain uptake and specific-to-nonspecific binding profiles may differ; MNI-444 reported higher brain uptake versus [18F]3 and distinct kinetics versus [18F]BIBD-399 in rodent models.
Generic A2A ligands Binding affinity, selectivity, and CNS penetration vary across A2A ligand class; human test-retest reproducibility and dosimetry profiles are tracer-specific and may not transfer.

Quantitative Differentiation of MNI-444: Head-to-Head Evidence Against Competing A2A PET Tracers


Superior In Vitro Binding Affinity (Ki) Compared to Reference A2A Antagonists

In vitro competition binding assays demonstrate that MNI-444 has a Ki of 2.8 nM for the human A2A receptor (hA2AR), which is more potent than the reference A2A antagonist tozadenant (Ki = 11.5 nM) and comparable to preladenant [1]. This high affinity contributes to the tracer's excellent specific binding in vivo.

Binding Affinity (Ki)
Reported
Ki 2.8 nM for hA2AR vs. tozadenant Ki 11.5 nM
Supports A2AR target engagement interpretation
In vitro binding context; review in vivo correlation
Adenosine A2A receptor PET tracer development Binding affinity

Higher Brain Uptake than Next-Generation 18F-Labeled A2A Tracers

In a direct comparative biodistribution study in rodents, [18F]MNI-444 exhibited greater brain uptake than both [18F]3 and [18F]BIBD-399, two novel 18F-labeled A2A PET tracers. PET imaging confirmed that [18F]3 is off-target in the brain, while [18F]BIBD-399 and [18F]MNI-444 specifically localize to A2A-rich regions [1]. However, [18F]BIBD-399 reaches equilibrium within 10 minutes, whereas [18F]MNI-444 shows a slowly increasing signal over 2 hours, suggesting different kinetic properties.

Brain Uptake
Head-to-head
[18F]MNI-444 greater brain uptake than [18F]3 and [18F]BIBD-399; specific striatal localization confirmed
Supports CNS imaging signal-to-noise review
Rodent model context; human transfer requires validation
CNS PET imaging Biodistribution Tracer kinetics

Superior Specific-to-Nonspecific Binding Ratio in Nonhuman Primates

In rhesus macaques, [18F]MNI-444 demonstrated a specific-to-nonspecific binding ratio that was superior to other A2A PET radiotracers. The regional uptake was consistent with known A2A receptor distribution, and selectivity was confirmed by dose-dependent blocking with the A2A antagonists tozadenant and preladenant [1]. This high ratio enables precise quantification of receptor occupancy.

Binding Ratio
Class-level
Reported higher specific-to-nonspecific binding ratio vs. other A2A PET tracers in rhesus macaques
Supports receptor occupancy quantification
Qualitative comparison; class-level inference review needed
PET imaging A2A receptor occupancy Nonhuman primate model

Excellent Test-Retest Reproducibility in Human Brain

In healthy human volunteers, [18F]MNI-444 binding potentials (BP) ranged from 2.6 to 4.9 in A2A-rich brain regions, with an average test-retest variability of less than 10% [1]. This low variability is a key performance metric for longitudinal studies and clinical trials.

Test-Retest Variability
Reported
Less than 10% variability; BP range 2.6–4.9 in A2A-rich regions (n=10 human volunteers)
Supports longitudinal study statistical power
Human volunteer data; site-specific reproducibility review
Clinical PET imaging Test-retest variability A2A receptor quantification

Favorable Human Radiation Dosimetry Supports Repeat Imaging

Whole-body PET imaging in healthy human subjects estimated an effective dose of approximately 0.023 mSv/MBq for [18F]MNI-444 [1]. This is within the typical range for 18F-labeled PET tracers and supports repeated scanning protocols.

Radiation Dosimetry
Reported
Effective dose ~0.023 mSv/MBq (whole-body PET, n=4 healthy volunteers)
Supports repeated-scan protocol feasibility
Comparable to typical 18F tracer range; institutional review required
Radiation dosimetry Clinical PET safety A2A receptor imaging

Optimal Use Cases for MNI-444 in CNS Drug Development and Translational Research


Measuring A2A Receptor Occupancy in Clinical Trials for Parkinson's Disease Therapeutics

MNI-444 is the preferred tracer for quantifying brain A2A receptor occupancy by novel antagonists in Phase 1/2 clinical trials. Its superior specific-to-nonspecific ratio [1] and low test-retest variability [2] provide the precision needed to establish dose-occupancy relationships and guide dose selection. This has been demonstrated in nonhuman primates for tozadenant and preladenant [1], and the method is directly translatable to human studies.

Longitudinal Imaging of A2A Receptor Changes in Neurodegenerative Disorders

The favorable radiation dosimetry (0.023 mSv/MBq) [2] and high reproducibility (<10% test-retest variability) [2] make MNI-444 suitable for longitudinal studies tracking A2A receptor density changes in Parkinson's disease, Huntington's disease, and other CNS disorders. Repeat scans can be performed safely to monitor disease progression or therapeutic intervention.

Preclinical Validation of Next-Generation A2A Tracers

Due to its established performance as a reference standard in human imaging, MNI-444 serves as a benchmark comparator for evaluating novel A2A PET tracers in preclinical development. Studies comparing brain uptake and specificity of new tracers against MNI-444 [3] provide a direct measure of improvement or differentiation.

Centralized Production for Multi-Center Clinical Trials

MNI-444 is labeled with fluorine-18 (half-life ~110 min), which allows for centralized production and regional distribution to multiple imaging sites. This is a practical advantage over carbon-11 labeled tracers (half-life ~20 min), which require on-site cyclotron and radiochemistry facilities, making MNI-444 more feasible for large, multi-center clinical studies.

Application
Selection Property
Validation Focus
A2A receptor occupancy studies in Parkinson's disease research models
Reported specific-to-nonspecific binding ratio and test-retest reproducibility
Dose-occupancy model interpretation; striatal binding confirmation
Longitudinal A2A receptor monitoring in neurodegenerative disease research
Reported radiation dosimetry profile and low test-retest variability
Repeated-scan protocol feasibility; receptor density change detection
Comparator benchmarking for novel A2A tracer development
Established human imaging reference data and brain uptake profile
Head-to-head brain uptake and specificity comparison; kinetic modeling review
Multi-site research imaging with centralized tracer production
Fluorine-18 label (~110 min half-life) for regional distribution
Site-infrastructure compatibility; logistics and scan-timing review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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